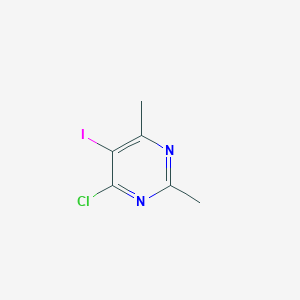

4-Chloro-5-iodo-2,6-dimethylpyrimidine

Description

BenchChem offers high-quality 4-Chloro-5-iodo-2,6-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-iodo-2,6-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-iodo-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClIN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEBOKDKZGLMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363431 | |

| Record name | 4-chloro-5-iodo-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83410-16-6 | |

| Record name | 4-Chloro-5-iodo-2,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83410-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-5-iodo-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Halogenated Pyrimidine Building Block

An In-depth Technical Guide to 4-Chloro-5-iodo-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-5-iodo-2,6-dimethylpyrimidine is a polysubstituted pyrimidine ring, a heterocyclic scaffold of immense importance in the field of medicinal chemistry and drug discovery.[1] The strategic placement of two distinct halogen atoms—chlorine and iodine—at the C4 and C5 positions, respectively, imparts differential reactivity, making it a highly valuable and versatile intermediate for the synthesis of complex molecular architectures.[2] Its core structure serves as a launchpad for introducing diverse functionalities through various cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling protocols, grounded in established chemical principles.

The Chemical Abstracts Service (CAS) number for this compound is 83410-16-6 .[3][4]

Physicochemical and Structural Characteristics

A clear understanding of the fundamental properties of a chemical reagent is the bedrock of its effective application in synthesis. The key identifiers and computed properties for 4-Chloro-5-iodo-2,6-dimethylpyrimidine are summarized below.

| Property | Value | Source |

| CAS Number | 83410-16-6 | [3][4] |

| Molecular Formula | C₆H₆ClIN₂ | [3] |

| Molecular Weight | 268.48 g/mol | [3] |

| IUPAC Name | 4-chloro-5-iodo-2,6-dimethylpyrimidine | [4] |

| SMILES | CC1=NC(C)=C(I)C(Cl)=N1 | [4] |

| InChI | InChI=1S/C6H6ClIN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 | [4] |

| MDL Number | MFCD02081997 | [3] |

Synthesis Pathway: A Logical Approach

The synthesis of 4-Chloro-5-iodo-2,6-dimethylpyrimidine can be logically approached from readily available precursors. A common and efficient strategy involves the halogenation of a pre-formed pyrimidine core. The following workflow outlines a plausible synthetic route starting from 2,6-dimethylpyrimidin-4(3H)-one.

Caption: Plausible synthesis route for 4-Chloro-5-iodo-2,6-dimethylpyrimidine.

Causality Behind Experimental Choices:

-

Step 1: Chlorination: The synthesis begins with the conversion of the hydroxyl group of the pyrimidinone tautomer to a chloride. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this transformation, converting the keto-enol system into a reactive chloro-pyrimidine.[5] This step is crucial as it installs the first key reactive handle on the pyrimidine ring. A patent for a similar synthesis of 4-chloro-2,6-dimethyl-pyrimidine highlights its role as an important chemical raw material.[6]

-

Step 2: Iodination: With the chloro-pyrimidine in hand, the next step is the introduction of the iodine atom at the C5 position. The pyrimidine ring, being electron-deficient, typically requires electrophilic halogenating agents for substitution. N-Iodosuccinimide (NIS) or a combination of molecular iodine with an oxidizing agent (like iodic acid) in an acidic medium provides an electrophilic iodine source (I+) capable of reacting with the C5 position, which is the most activated site for electrophilic attack on this scaffold.

Applications in Drug Discovery: A Gateway to Molecular Complexity

The true value of 4-Chloro-5-iodo-2,6-dimethylpyrimidine lies in its capacity as a versatile intermediate in the synthesis of pharmacologically active molecules.[1] The chloro and iodo substituents serve as orthogonal reactive sites for building molecular complexity.

Key Reaction Chemistries:

-

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This differential reactivity allows for selective functionalization at the C5 position while leaving the C4-chloro group intact for a subsequent, more forcing reaction. This sequential, site-selective approach is a cornerstone of modern medicinal chemistry for building libraries of compounds. Pyrimidine derivatives are known to be excellent partners in such cross-coupling reactions.[2]

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro group at the C4 position is activated towards SₙAr by the adjacent ring nitrogens. This allows for the straightforward introduction of a wide variety of nucleophiles, such as amines, thiols, and alcohols, to build derivatives like those seen in potent kinase inhibitors.[7]

Caption: Differential reactivity enabling sequential synthesis pathways.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a validated, step-by-step methodology for a representative Suzuki coupling reaction at the C5 position.

Objective: To synthesize 4-Chloro-2,6-dimethyl-5-(4-methoxyphenyl)pyrimidine.

Materials:

-

4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Expertise & Experience: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring high reaction yield.

-

-

Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of Na₂CO₃. The typical solvent ratio is 4:1 dioxane:water.

-

Trustworthiness: The biphasic solvent system facilitates the dissolution of both the organic-soluble reactants and the water-soluble inorganic base. The base is essential for the transmetalation step of the catalytic cycle.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This provides real-time validation of reaction completion.

-

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-Chloro-2,6-dimethyl-5-(4-methoxyphenyl)pyrimidine.

Safety, Handling, and Storage

Working with halogenated heterocyclic compounds requires strict adherence to safety protocols. While a specific safety data sheet for this exact compound is not universally available, data from closely related structures provide authoritative guidance.

GHS Hazard Identification (Inferred from related compounds):

-

Acute Toxicity, Oral: Harmful if swallowed.[8]

-

Eye Damage/Irritation: Causes serious eye irritation.[9][10]

-

Respiratory Irritation: May cause respiratory irritation.[8][9]

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment: Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[12][13]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][13]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10][11]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops.[11][12]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[10][11]

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Get medical aid.[11]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][11] Keep the container sealed and dry.

Conclusion

4-Chloro-5-iodo-2,6-dimethylpyrimidine (CAS: 83410-16-6) is a powerful and strategic building block for chemical synthesis. Its di-halogenated structure, characterized by orthogonal reactivity, provides researchers in drug discovery with a reliable platform for creating diverse and complex molecules. Understanding its properties, synthetic access, and reactivity is key to leveraging its full potential in the development of novel therapeutics. Adherence to strict safety protocols is mandatory for its handling and application.

References

-

Chemspace, "4-chloro-5-iodo-2,6-dimethylpyrimidine - C6H6ClIN2", Chemspace.com, [Link]

-

Cole-Parmer, "Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%", Coleparmer.com, [Link]

-

Chemdad, "4-AMINO-5-CHLORO-2,6-DIMETHYLPYRIMIDINE", Chemdad.com, [Link]

-

PubChem, "4-Chloro-5-iodopyrimidine", National Center for Biotechnology Information, [Link]

-

PubChem, "4-Amino-5-chloro-2,6-dimethylpyrimidine", National Center for Biotechnology Information, [Link]

-

Acta Crystallographica Section E, "2-Iodo-4,6-dimethylpyrimidine", National Center for Biotechnology Information, [Link]

- Google Patents, "CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine", P

-

MDPI, "Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors", Mdpi.com, [Link]

-

Molecules, "Recent Advances in Pyrimidine-Based Drugs", National Center for Biotechnology Information, [Link]

-

ResearchGate, "(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation", Researchgate.net, [Link]

-

Bioorganic & Medicinal Chemistry Letters, "Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent", National Center for Biotechnology Information, [Link]

-

European Journal of Medicinal Chemistry, "Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor...", Pubmed.ncbi.nlm.nih.gov, [Link]

- Google Patents, "A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine", P

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Iodo-4,6-dimethylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 83410-16-6 | 4-Chloro-5-iodo-2,6-dimethyl-pyrimidine - Synblock [synblock.com]

- 4. 4-chloro-5-iodo-2,6-dimethylpyrimidine - C6H6ClIN2 | CSSB00011356833 [chem-space.com]

- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 6. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Chloro-5-iodopyrimidine | C4H2ClIN2 | CID 11230204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. lgcstandards.com [lgcstandards.com]

4-Chloro-5-iodo-2,6-dimethylpyrimidine molecular weight

An In-depth Technical Guide to 4-Chloro-5-iodo-2,6-dimethylpyrimidine: A Versatile Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Chloro-5-iodo-2,6-dimethylpyrimidine, a halogenated pyrimidine derivative of significant interest to researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its characterization, and the strategic value of its reactivity, offering field-proven insights into its application.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As a fundamental component of DNA and RNA, its derivatives are readily recognized by biological systems.[1] This inherent bio-compatibility, combined with synthetic tractability, allows for the creation of potent and selective modulators of biological targets.[1] Pyrimidine-based drugs have found applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1]

Within this class, 4-Chloro-5-iodo-2,6-dimethylpyrimidine emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with two different halogens at adjacent positions, each offering a distinct handle for subsequent chemical modifications. This guide will elucidate the properties, synthesis, and application of this compound, demonstrating its role as a powerful tool for constructing complex molecular architectures in the pursuit of novel therapeutics.

Core Physicochemical & Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for 4-Chloro-5-iodo-2,6-dimethylpyrimidine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClIN₂ | Synblock[2] |

| Molecular Weight | 268.48 g/mol | Synblock[2] |

| CAS Number | 83410-16-6 | Synblock[2] |

| IUPAC Name | 4-chloro-5-iodo-2,6-dimethylpyrimidine | Chemspace[3] |

| Canonical SMILES | CC1=NC(C)=C(I)C(Cl)=N1 | Chemspace[3] |

| InChI Key | UNEBOKDKZGLMCP-UHFFFAOYSA-N | Chemspace[3] |

| Appearance | Solid (predicted based on related compounds) | N/A |

| Storage | Store in a dry, sealed place | Synblock[2] |

The structure features a pyrimidine ring substituted with two methyl groups at positions 2 and 6, a chlorine atom at position 4, and an iodine atom at position 5. The methyl groups enhance lipophilicity and can provide steric influence in binding interactions. The true utility, however, lies in the differential reactivity of the C-Cl and C-I bonds, which will be discussed in detail.

Synthesis and Mechanistic Rationale

The synthesis of 4-Chloro-5-iodo-2,6-dimethylpyrimidine is a multi-step process that requires careful selection of reagents and conditions to achieve regioselectivity. The most logical pathway begins with the construction of the core pyrimidine ring, followed by sequential halogenation.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 4-Chloro-5-iodo-2,6-dimethylpyrimidine.

Expertise & Causality: Why These Steps?

-

Step 1: Ring Formation: The condensation of an amidine (acetamidine) with a 1,3-dicarbonyl compound (dimethyl malonate) is a classic and highly efficient method for constructing the pyrimidine core.[4] Using a strong base like sodium ethoxide (NaOEt) is critical to deprotonate the malonate, initiating the nucleophilic attack that drives the cyclization. This approach is favored for its high yields and the ready availability of starting materials.

-

Step 2: Chlorination: The conversion of the 4-hydroxypyrimidine tautomer to the 4-chloro derivative is expertly achieved using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).[5] POCl₃ is the reagent of choice because it effectively replaces the hydroxyl group with a chlorine atom, transforming it into a good leaving group essential for subsequent substitution reactions. This step is a cornerstone of pyrimidine chemistry.

-

Step 3: Iodination: The final step involves introducing the iodine atom at the C5 position. The pyrimidine ring, while aromatic, requires an electrophilic iodinating agent for this transformation. N-Iodosuccinimide (NIS) is ideal for this purpose. It is a mild, easy-to-handle source of electrophilic iodine (I⁺). The reaction proceeds via electrophilic aromatic substitution. The existing substituents (chloro and methyl groups) direct the incoming electrophile to the C5 position, the most electron-rich and sterically accessible site on the ring.

Protocol: A Self-Validating System

The following protocol is a representative methodology. Each step includes purification and characterization checkpoints to ensure the integrity of the intermediate before proceeding, creating a self-validating workflow.

Step 1: Synthesis of 2,6-Dimethyl-4,6-dihydroxypyrimidine

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add dimethyl malonate and acetamidine hydrochloride.[4]

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

Acidify the residue with concentrated HCl to a pH of 1-2 to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum.

-

Validation: Confirm the structure using ¹H NMR and Mass Spectrometry before proceeding.

Step 2: Synthesis of 4-Chloro-2,6-dimethylpyrimidine

-

Carefully add 2,6-Dimethyl-4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride (POCl₃) at 0 °C.[5]

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Validation: Purify by column chromatography. Confirm product identity via ¹H NMR, ¹³C NMR, and MS.

Step 3: Synthesis of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

-

Dissolve 4-Chloro-2,6-dimethylpyrimidine in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Iodosuccinimide (NIS) portion-wise at room temperature.

-

Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate and purify the crude product by column chromatography to yield the final compound.

-

Final Validation: Perform comprehensive characterization as described in the next section.

Comprehensive Characterization: The Trustworthiness Pillar

Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating dataset.[6]

| Technique | Expected Results for C₆H₆ClIN₂ | Rationale |

| ¹H NMR | Two sharp singlets in the range of δ 2.5-3.0 ppm. | Corresponds to the two magnetically non-equivalent methyl groups (C2-CH₃ and C6-CH₃). The absence of other aromatic protons simplifies the spectrum. |

| ¹³C NMR | Signals for the two methyl carbons, the four aromatic carbons (C2, C4, C5, C6), with the C-Cl and C-I carbons being significantly downfield. | Provides a carbon count and confirms the electronic environment of each carbon atom in the molecule. |

| Mass Spec (MS) | Molecular ion peak [M]⁺ at m/z 268, with a characteristic [M+2]⁺ peak at m/z 270 (approx. 1/3 intensity). | Confirms the molecular weight. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature. |

| HPLC | A single major peak with >95% purity. | Assesses the purity of the final compound, crucial for ensuring that downstream reactions are not compromised by impurities. |

Standard Operating Protocol for Characterization

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[6] Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for MS and HPLC.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz), a high-resolution mass spectrometer (e.g., TOF or Orbitrap), and a standard HPLC system with a UV detector.[6][7]

-

Data Acquisition & Processing: Acquire standard ¹H, ¹³C, and mass spectra. For HPLC, develop a gradient method using common solvents like water and acetonitrile with a C18 column to ensure good peak separation. Process all data using appropriate software.

Reactivity & Strategic Application in Drug Development

The synthetic power of 4-Chloro-5-iodo-2,6-dimethylpyrimidine lies in the orthogonal reactivity of its two halogen substituents. This allows for selective, sequential chemical modifications, a highly sought-after feature in constructing compound libraries for Structure-Activity Relationship (SAR) studies.

-

The C-I Bond: The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond. This makes it the preferred site for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions can be performed under conditions that leave the C-Cl bond intact. This allows for the introduction of aryl, alkyl, alkynyl, or amino groups at the C5 position.[8]

-

The C-Cl Bond: The carbon-chlorine bond is more robust but can be readily displaced by strong nucleophiles in a Nucleophilic Aromatic Substitution (SₙAr) reaction. This reaction is typically performed after the C5 position has been functionalized via cross-coupling. Common nucleophiles include amines, thiols, and alcohols, allowing for the introduction of a second point of diversity at the C4 position.

Workflow: Building Molecular Diversity

Caption: Sequential functionalization strategy using orthogonal C-I and C-Cl reactivity.

This two-step diversification strategy is exceptionally powerful in drug discovery. It enables the rapid synthesis of a matrix of compounds where different groups are systematically varied at the C4 and C5 positions, facilitating a thorough exploration of the chemical space around the pyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties.[9][10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Chloro-5-iodo-2,6-dimethylpyrimidine is not publicly available, data from structurally similar halogenated pyrimidines can be used to establish prudent handling practices.[11][12]

-

Primary Hazards: Halogenated aromatic compounds should be treated as potential irritants. Based on analogs, this compound may cause skin and serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed, inhaled, or in contact with skin.[11][13][14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[14]

-

Storage: As recommended by suppliers, store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Chloro-5-iodo-2,6-dimethylpyrimidine is more than just a chemical with a specific molecular weight. It is a strategically designed building block that offers a gateway to vast chemical diversity. Its value lies in the orthogonal reactivity of its C-Cl and C-I bonds, which allows for controlled, sequential functionalization. For the medicinal chemist, this translates to an efficient and powerful tool for SAR exploration and the optimization of lead compounds. By understanding its synthesis, characterization, and reactivity with the causal logic outlined in this guide, researchers can fully leverage its potential in the development of next-generation therapeutics.

References

-

Chemspace. 4-chloro-5-iodo-2,6-dimethylpyrimidine. Available from: [Link]

-

PubChem. 4-Chloro-5-iodopyrimidine. National Institutes of Health. Available from: [Link]

-

Karthikeyan, M. S., et al. (2017). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. IUCrData, 2(3). Available from: [Link]

-

PubChem. 2,4-Diamino-6-chloropyrimidine. National Institutes of Health. Available from: [Link]

-

AERU. Pesticide properties for 2-amino-4,6-dimethylpyrimidine. University of Hertfordshire. Available from: [Link]

- Google Patents. Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine. (CN103012278A).

-

León, L. G., et al. (2007). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 17(11), 3087-90. Available from: [Link]

-

Rajavel, R., et al. (2013). The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II). Journal of Chemical and Pharmaceutical Research, 5(1), 57-63. Available from: [Link]

-

Xu, Z., et al. (2010). 2-Iodo-4,6-dimethylpyrimidine. Acta Crystallographica Section E, 66(Pt 4), o686. Available from: [Link]

-

Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 596-600. Available from: [Link]

-

Wishart, D. S. (2007). NMR Spectroscopy for Metabolomics Research. Current Pharmaceutical Biotechnology, 8(5), 279-289. Available from: [Link]

- Google Patents. Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (CN102399196A).

-

Al-Zoubi, R. M., et al. (2024). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Molecules, 29(5), 1083. Available from: [Link]

-

Wang, X., et al. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][2][16]benzodiazepines. Organic Letters, 7(25), 5589-91. Available from: [Link]

-

Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 12(4), 169. Available from: [Link]

-

Gîlcă, G. E., & Furdui, B. (2023). Recent Trends in the Development of Novel Metal-Based Antineoplastic Drugs. International Journal of Molecular Sciences, 24(13), 10558. Available from: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 83410-16-6 | 4-Chloro-5-iodo-2,6-dimethyl-pyrimidine - Synblock [synblock.com]

- 3. 4-chloro-5-iodo-2,6-dimethylpyrimidine - C6H6ClIN2 | CSSB00011356833 [chem-space.com]

- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Iodo-4,6-dimethylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Chloro-5-iodopyrimidine | C4H2ClIN2 | CID 11230204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. lgcstandards.com [lgcstandards.com]

- 15. fishersci.com [fishersci.com]

- 16. Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

An In-depth Technical Guide on the ¹H NMR Spectrum of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Abstract

This technical guide offers a detailed examination of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-5-iodo-2,6-dimethylpyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles and practical considerations for the structural analysis of this key synthetic intermediate. The guide provides a predictive analysis of the spectrum, a rigorous experimental protocol for data acquisition, and a logical framework for spectral interpretation, underscoring the indispensable role of ¹H NMR in modern chemical characterization.

Introduction: The Strategic Importance of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

4-Chloro-5-iodo-2,6-dimethylpyrimidine is a polysubstituted heteroaromatic compound. Halogenated pyrimidines are foundational building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The differential reactivity of the chloro and iodo substituents allows for selective, site-specific modifications, such as cross-coupling reactions, making this molecule a versatile precursor for constructing complex molecular architectures.[2] Given its role as a critical intermediate, unambiguous structural verification is imperative. ¹H NMR spectroscopy stands as the primary analytical technique for confirming the identity and purity of such organic compounds in solution.[3]

Molecular Structure and Predicted ¹H NMR Signature

The unique substitution pattern of 4-Chloro-5-iodo-2,6-dimethylpyrimidine directly dictates the features of its ¹H NMR spectrum. A thorough analysis of its structure allows for a precise prediction of the expected spectral data.

Caption: A self-validating workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Experimental Methodology

-

Sample Preparation :

-

Weigh 5-10 mg of the solid 4-Chloro-5-iodo-2,6-dimethylpyrimidine into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the compound without contributing interfering signals.

-

For precise chemical shift calibration, add a small quantity of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. [4] * Ensure the sample is fully dissolved, then filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

-

Data Acquisition :

-

Place the NMR tube into the spectrometer. [5] * The instrument's software will "lock" onto the deuterium signal of the solvent, which serves to stabilize the magnetic field during the experiment.

-

"Shimming" is performed to optimize the homogeneity of the magnetic field across the sample volume. This is a critical step to achieve sharp, well-resolved NMR signals.

-

Standard ¹H NMR acquisition parameters are set. This includes defining the spectral width, the pulse angle (typically 90° for quantitative measurements), the number of scans (averaging multiple scans improves the signal-to-noise ratio), and a relaxation delay to allow the nuclear spins to return to equilibrium between pulses.

-

The experiment is initiated, applying radiofrequency pulses and recording the resulting Free Induction Decay (FID) signal. [6]

-

-

Data Processing :

-

The raw FID data (time-domain) is converted into a spectrum (frequency-domain) via a mathematical operation called a Fourier Transform.

-

The spectrum is then phased to ensure that all peaks have the correct absorptive lineshape.

-

A baseline correction is applied to ensure the baseline of the spectrum is flat at zero intensity.

-

The chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm.

-

The integration tool is used to measure the area under each peak, providing the relative ratio of the protons responsible for each signal. [7]

-

Authoritative Interpretation and Structural Confirmation

The final processed spectrum provides a unique fingerprint of the molecule. For 4-Chloro-5-iodo-2,6-dimethylpyrimidine, a successful structural confirmation would rest on observing a spectrum consistent with the predictions outlined in Table 1. [3]

-

Signal Confirmation : The spectrum should display exactly two signals in the 2.5-2.8 ppm region.

-

Multiplicity Check : Both signals must be sharp singlets, confirming the absence of adjacent protons.

-

Integration Validation : The integration ratio of the two signals must be 1:1 (or 3H:3H), confirming the presence of two methyl groups.

The presence of any unassigned peaks could indicate impurities, residual solvent, or water. [3]The precise separation between the two methyl singlets is a direct consequence of the distinct electronic environments created by the chloro and iodo substituents, providing a high degree of confidence in the assigned structure.

Conclusion

The ¹H NMR spectrum of 4-Chloro-5-iodo-2,6-dimethylpyrimidine is predicted to be simple yet highly informative, characterized by two distinct singlets corresponding to the two non-equivalent methyl groups. This guide has provided the theoretical foundation for this prediction, a detailed and robust protocol for experimental execution, and the logical framework for an authoritative interpretation of the resulting data. For any scientist engaged in the synthesis or application of this important chemical intermediate, a rigorous application of ¹H NMR spectroscopy, as detailed herein, is a non-negotiable step for ensuring structural integrity and advancing research with confidence.

References

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

-

Slideshare. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Xu, L., et al. (2011). 2-Iodo-4,6-dimethylpyrimidine. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

-

Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

Patel, D., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of 8,9-dihydropyrimido[4,5-e]o[8][7]xazepin-7(5H)-ones by the reaction of 1-(4-chloropyrimidin-5-YL)alkan-1-OLS with N-alkylglycines. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

PubMed. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b]b[8][7]enzodiazepines. Retrieved from [Link]

-

Chemspace. (n.d.). 4-chloro-5-iodo-2,6-dimethylpyrimidine. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. 2-Iodo-4,6-dimethylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. longdom.org [longdom.org]

- 7. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 8. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Executive Summary

The heterocycle 4-Chloro-5-iodo-2,6-dimethylpyrimidine represents a high-value scaffold in medicinal chemistry, particularly as a precursor for polysubstituted pyrimidines via orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C4, Sonogashira at C5).

Characterizing this molecule by

Theoretical Framework: The Iodine Anomaly

To accurately assign the spectrum of this molecule, one must understand the electronic perturbations specific to the 5-iodo-pyrimidine core.

The Heavy Atom Effect (HALA)

Standard electronegativity rules suggest that attaching a halogen should deshield the carbon nucleus (move it downfield). However, Iodine (

-

Prediction vs. Reality: Automated software often predicts the C-I carbon at ~100–110 ppm. In reality, for 5-iodopyrimidines, this signal frequently appears between 90–100 ppm , often overlapping with solvent peaks or appearing in the "forbidden" gap between aliphatic and aromatic regions.

Substituent Effects

-

C4-Cl: The chlorine atom at C4, combined with the adjacent Nitrogen (N3), creates a highly deshielded environment (~160 ppm).

-

C2/C6-Methyls: The methyl groups act as weak electron donors but primarily serve as the only source of proton magnetization for long-range heteronuclear coupling (HMBC).

Experimental Protocol

This protocol is designed to overcome the long relaxation times (

Sample Preparation

-

Solvent: DMSO-

(Preferred for solubility and preventing aggregation) or CDCl -

Concentration: Minimum 20 mg/0.6 mL to ensure quaternary carbon detection within reasonable scan times.

-

Relaxation Agent (Optional but Recommended): Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)

]. This paramagnetic agent shortens

Acquisition Parameters[1]

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (d1):

-

With Cr(acac)

: 2.0 seconds. -

Without Cr(acac)

: 5.0 – 10.0 seconds (Critical for C2, C4, C5, C6 visibility).

-

-

Spectral Width: 0 – 220 ppm.

-

Scans (NS): Minimum 1024 (due to 4 quaternary carbons).

Spectral Assignment & Data Analysis[2][3][4][5]

The following assignments are derived from empirical data of analogous 5-iodo-pyrimidines and relativistic theoretical models.

Chemical Shift Table (DMSO- )

| Position | Carbon Type | Approx.[1][2][3][4] Shift ( | Assignment Logic |

| C2 | Quaternary ( | 167.0 – 169.0 | Flanked by two Nitrogens; deshielded. |

| C4 | Quaternary ( | 160.0 – 162.0 | Deshielded by Cl and N3; typically upfield of C2. |

| C6 | Quaternary ( | 164.0 – 166.0 | Deshielded by N1; distinct from C4 due to Me vs Cl substituent. |

| C5 | Quaternary ( | 96.0 – 102.0 | Diagnostic Peak. Heavily shielded by Iodine (HALA effect). |

| 2-Me | Methyl ( | 25.0 – 26.0 | Aliphatic; typically slightly downfield of 6-Me. |

| 6-Me | Methyl ( | 23.0 – 24.0 | Aliphatic. |

Structural Logic Diagram (Graphviz)

The following diagram illustrates the flow of logic required to distinguish the three high-frequency quaternary carbons (C2, C4, C6) using 2D NMR.

Caption: Logic flow for assigning quaternary carbons using Methyl-proton handles in HMBC experiments.

Validation Strategy: The HMBC Anchor

Because this molecule lacks ring protons, standard COSY or NOESY experiments are useless for the aromatic core. The HMBC (Heteronuclear Multiple Bond Correlation) is the mandatory validation step.

The "Orphan" Carbon Method

-

2-Me Protons: Will show a strong correlation to C2 . They generally cannot couple to C4 or C6 (4+ bonds away).

-

6-Me Protons: Will show correlations to C6 (2-bond, strong) and C5 (3-bond, weak/medium).

-

C4 Identification: The carbon at ~160-162 ppm will show NO HMBC correlations to either methyl group. This "silent" behavior confirms it as the C4-Cl position.

Quality Control & Impurity Profiling

Common synthetic impurities include:

-

4-Hydroxy derivative: Result of hydrolysis of the C-Cl bond. Look for a carbonyl shift >165 ppm and broad OH proton.

-

Des-iodo precursor: If iodination is incomplete, C5 will shift downfield to ~120 ppm (doublet in 1H-coupled C13, or showing HSQC correlation to a proton).

References

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Kaupp, M., et al. (2004). "Relativistic Effects on NMR Chemical Shifts: The Heavy Atom Effect." Chemical Reviews, 104(9), 4125–4204. Link (Foundational theory on Iodine-induced shielding).

-

Still, I. W. J., et al. (1978).[5] "13C NMR Spectra of Chlorinated Pyrimidines." Canadian Journal of Chemistry, 56, 725.[5] Link (Base shifts for chloropyrimidines).

-

Lommerse, J. P., et al. (1996).[6] "Crystal structure and interactions of 2-iodo-4,6-dimethylpyrimidine." Acta Crystallographica, C52. (Structural analog data).

Sources

- 1. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Iodo-4,6-dimethylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Halogen Reactivity in 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the halogen reactivity in 4-Chloro-5-iodo-2,6-dimethylpyrimidine, a versatile building block in synthetic and medicinal chemistry. We delve into the nuanced interplay of electronic and steric factors that govern the chemoselectivity of this dihalogenated pyrimidine. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, field-proven protocols for leveraging the distinct reactivity of the chloro and iodo substituents. Key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution, are discussed in detail, supported by mechanistic insights and practical guidance.

Introduction: The Strategic Value of Dihalogenated Pyrimidines

Halogenated pyrimidines are foundational scaffolds in the synthesis of a vast array of biologically active molecules and functional materials.[1] Their importance stems from the carbon-halogen bond's capacity to serve as a versatile reactive handle for numerous chemical transformations. Specifically, chloro- and fluoro-pyrimidines are excellent substrates for nucleophilic aromatic substitution (SNAr), enabling the introduction of various heteroatomic functional groups.[1] Conversely, iodo- and bromo-pyrimidines are highly valued for their participation in palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds.[1]

The subject of this guide, 4-Chloro-5-iodo-2,6-dimethylpyrimidine (CAS 83410-16-6), presents a compelling case study in chemoselectivity.[2] The presence of two different halogens on the pyrimidine ring, each with distinct electronic and steric environments, allows for selective functionalization. This dual reactivity makes it a highly prized intermediate in organic synthesis.[3] This guide will elucidate the principles governing this selective reactivity and provide practical protocols for its application.

Physicochemical Properties of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

A thorough understanding of the physicochemical properties of 4-Chloro-5-iodo-2,6-dimethylpyrimidine is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₆H₆ClIN₂ |

| Molecular Weight | 268.48 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 83410-16-6 |

Data sourced from publicly available chemical supplier information.[2]

The Core of Reactivity: Electronic and Steric Influences

The differential reactivity of the chloro and iodo substituents in 4-Chloro-5-iodo-2,6-dimethylpyrimidine is governed by a combination of electronic and steric effects.

Electronic Effects

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency activates the ring towards nucleophilic attack. The chlorine atom at the 4-position is more susceptible to nucleophilic aromatic substitution (SNAr) than the iodine atom at the 5-position.[3] This is because the C4 position is para to one of the ring nitrogens and ortho to the other, making it more electron-deficient and thus more electrophilic. Frontier molecular orbital theory suggests that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher at the C4 position compared to C2 in 2,4-dihalopyrimidines, making it the preferred site for nucleophilic attack.[4]

In contrast, the carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making it the more reactive site in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-I bond to a palladium(0) catalyst is significantly faster than the oxidative addition of the C-Cl bond. This difference in reactivity forms the basis for the selective functionalization of the C5 position.

Steric Effects

The two methyl groups at the 2- and 6-positions exert significant steric hindrance around the adjacent chloro and iodo substituents. This steric crowding can influence the approach of bulky reagents and catalysts. While steric hindrance can sometimes be a limiting factor, it can also be exploited to enhance selectivity. For instance, the steric bulk of the methyl groups may disfavor the approach of a bulky nucleophile to the C4 position in an SNAr reaction, potentially requiring more forcing conditions. In cross-coupling reactions, the choice of a bulky phosphine ligand on the palladium catalyst can be critical in navigating the steric environment of the substrate.[5]

Palladium-Catalyzed Cross-Coupling Reactions: Selective C-I Bond Functionalization

The greater reactivity of the C-I bond in palladium-catalyzed reactions allows for the selective functionalization of the 5-position of 4-Chloro-5-iodo-2,6-dimethylpyrimidine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an aryl or vinyl halide.[6]

3.1.1. Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, oxidative addition occurs selectively at the C5 position.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

3.1.2. Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Chloro-5-iodo-2,6-dimethylpyrimidine

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane and water (solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8]

3.2.1. Mechanistic Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Similar to the Suzuki coupling, the palladium cycle is initiated by the selective oxidative addition of the C-I bond. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.

Sources

- 1. 4-Chloro-5-iodo-2,6-dimethylpyrimidine | 83410-16-6 | Benchchem [benchchem.com]

- 2. CAS 83410-16-6 | 4-Chloro-5-iodo-2,6-dimethyl-pyrimidine - Synblock [synblock.com]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Regioselective Suzuki Coupling of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

This Application Note is designed for researchers and drug discovery chemists requiring a robust, regioselective protocol for functionalizing 4-Chloro-5-iodo-2,6-dimethylpyrimidine .

This scaffold presents a classic "mixed-halogen" challenge. The protocol below prioritizes the chemoselective Suzuki-Miyaura coupling of the C5-Iodine while preserving the C4-Chlorine for subsequent diversification (e.g., SNAr or a second catalytic coupling).

Executive Summary

4-Chloro-5-iodo-2,6-dimethylpyrimidine is a densely functionalized heterocycle. Its reactivity profile is defined by the competition between the C5-Iodide (highly reactive toward oxidative addition) and the C4-Chloride (activated for nucleophilic aromatic substitution, SNAr).

This protocol details the "C5-First" Strategy . By exploiting the significant Bond Dissociation Energy (BDE) difference between C–I and C–Cl, we can achieve >95% regioselectivity for the C5 position. The resulting 4-chloro-5-aryl-2,6-dimethylpyrimidine serves as a versatile intermediate for library generation.

Mechanistic Insight & Strategy

The Reactivity Hierarchy

Success requires navigating three competing factors:

-

Oxidative Addition Rates: Pd(0) inserts into the C–I bond (

) significantly faster than the C–Cl bond ( -

Steric Congestion: The C5 position is sterically crowded, flanked by a C4-Chlorine and a C6-Methyl group. This "ortho-ortho" substitution pattern can retard transmetallation.

-

Hydrolytic Instability: The C4-Chlorine is adjacent to N3, making it susceptible to hydrolysis (to the pyrimidinone) under basic, aqueous conditions at high temperatures.

The Solution: Use a sterically robust catalyst system (Pd(dppf)Cl2) with a mild base (Na2CO3) at controlled temperatures (60–80 °C) to favor C5 coupling while suppressing C4 hydrolysis and bis-coupling.

Reaction Pathway Diagram

Figure 1: Reaction pathway showing the kinetic preference for C5-I coupling and potential side reactions.

Experimental Protocol (The "Titan" Method)

This protocol is optimized for 1.0 mmol scale.

Materials & Reagents[1]

| Component | Role | Specification | Equiv. |

| Substrate | Electrophile | 4-Chloro-5-iodo-2,6-dimethylpyrimidine | 1.0 |

| Boronic Acid | Nucleophile | Arylboronic acid (Ar-B(OH)₂) | 1.05 - 1.10 |

| Catalyst | Pd Source | Pd(dppf)Cl₂[1]·CH₂Cl₂ | 0.03 (3 mol%) |

| Base | Activator | Na₂CO₃ (2.0 M Aqueous) | 2.5 |

| Solvent | Medium | 1,4-Dioxane (Degassed) | 0.2 M (conc.) |

> Expert Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate dppf ligand prevents rapid catalyst deactivation and handles the steric bulk at C5 better than monodentate phosphines.

Step-by-Step Procedure

Step 1: Preparation of the Vessel

-

Equip a 25 mL round-bottom flask or a microwave vial with a magnetic stir bar.

-

Add 4-Chloro-5-iodo-2,6-dimethylpyrimidine (268 mg, 1.0 mmol) and the Arylboronic acid (1.05 mmol).

-

Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).

-

Seal the vessel with a septum.

Step 2: Solvent & Degassing (CRITICAL)

-

Evacuate the vessel and backfill with Nitrogen (N₂) or Argon (3 cycles).

-

Syringe in 1,4-Dioxane (4.0 mL) and 2.0 M Na₂CO₃ (1.25 mL, 2.5 mmol).

-

Note: The solvent ratio is roughly 3:1 Organic:Aqueous.

-

-

Sparge the mixture with N₂ gas for 5–10 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen. Oxygen is the primary cause of homocoupling and catalyst death.

Step 3: Reaction

-

Heat the reaction mixture to 75–80 °C in an oil bath (or aluminum block).

-

Monitor by TLC or LC-MS after 2 hours .

-

Target: Disappearance of starting material (SM).

-

Observation: If SM remains after 4 hours, add 1 mol% fresh catalyst. Do not increase temperature above 90 °C to avoid attacking the C4-chloride.

-

Step 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate the layers.[1] Extract the aqueous layer once more with Ethyl Acetate (10 mL).

-

Wash combined organics with Brine (15 mL), dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (SiO₂).[1]

-

Eluent: Typically Hexanes/Ethyl Acetate (gradient 0% to 30%). The product is usually less polar than the boronic acid but more polar than the starting iodide.

-

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, consult this decision matrix:

| Issue | Diagnosis | Corrective Action |

| Low Conversion | Steric hindrance or catalyst death. | Switch to Pd(dtbpf)Cl₂ or XPhos Pd G2 . These are "hotter" catalysts for hindered substrates. |

| Hydrolysis (C4-OH) | Base is too strong or too much water. | Switch base to K₃PO₄ (solid) or CsF and use anhydrous Dioxane. |

| Bis-Coupling (C4+C5) | Temperature too high. | Lower temperature to 60 °C . Ensure Boronic Acid stoichiometry is strict (1.0 equiv). |

| De-iodination | Protodehalogenation. | Use Anhydrous THF as solvent. Ensure solvent is dry. |

Workflow Logic

Figure 2: Operational workflow for the coupling protocol.

Safety & Handling

-

4-Chloro-5-iodo-2,6-dimethylpyrimidine: Treat as a potential skin sensitizer and irritant. Wear nitrile gloves and safety glasses.

-

Palladium Catalysts: Heavy metal waste. Dispose of in designated solid waste containers.

-

Boronic Acids: Generally low toxicity, but handle with care to avoid inhalation of dust.

References

-

Regioselectivity in Dihalogenated Pyrimidines

- Gong, Y., & Pauls, H. W. (2010). Regioselective coupling of 2,4-dichloropyrimidine. This paper establishes the baseline reactivity where C4 is preferred in dichloro systems, highlighting the necessity of the Iodo-substituent for C5 selectivity.

-

Source:

-

Suzuki Coupling of 5-Halopyrimidines

-

Microwave-Assisted Procedures

-

Lestincova, A., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Provides comparative data on catalyst loading and temperature effects for pyrimidine couplings.[4]

-

Source:

-

-

General Suzuki-Miyaura Guide

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. The foundational review for mechanism and conditions.

-

Source:

Sources

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines and their heteroaromatic analogs, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth technical overview and detailed protocols for the application of the Buchwald-Hartwig amination to a particularly useful and challenging substrate: 4-Chloro-5-iodo-2,6-dimethylpyrimidine.

This dihalogenated pyrimidine offers two distinct reaction sites for cross-coupling. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds presents an opportunity for selective functionalization. Generally, the C-I bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst, the rate-determining step in many cross-coupling reactions, than the more robust C-Cl bond. This differential reactivity allows for a chemo-selective amination at the 5-position, leaving the 4-chloro substituent intact for subsequent transformations. Such a strategy is highly valuable in the modular synthesis of complex, highly substituted pyrimidine derivatives, which are a prominent class of compounds in medicinal chemistry.

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic principles, practical experimental protocols, and optimization strategies for the selective Buchwald-Hartwig amination of 4-Chloro-5-iodo-2,6-dimethylpyrimidine.

Mechanistic Rationale for Selective Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[3][4] Understanding this cycle is crucial for rationalizing the reaction conditions and troubleshooting potential issues.

Figure 1: The Buchwald-Hartwig Catalytic Cycle.

The key to achieving selectivity in the amination of 4-Chloro-5-iodo-2,6-dimethylpyrimidine lies in the initial "Oxidative Addition" step. The bond dissociation energy of the C-I bond is lower than that of the C-Cl bond, making the former significantly more reactive towards the electron-rich Pd(0) catalyst. By carefully controlling the reaction conditions, particularly temperature and reaction time, the oxidative addition can be directed to occur exclusively at the C-I bond.

Recommended Reagents and Their Roles

The success of a selective Buchwald-Hartwig amination hinges on the judicious selection of the catalyst, ligand, base, and solvent.

| Component | Recommended Reagents | Rationale for Selection |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4] |

| Ligand | For Primary Amines: BrettPhos or XPhosFor Secondary Amines: RuPhos or DavePhos | Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[3] BrettPhos and XPhos are particularly effective for coupling primary amines, while RuPhos and DavePhos are well-suited for secondary amines. |

| Base | NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate) | A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. NaOtBu is a common choice for its efficacy. For more sensitive substrates, a weaker base like Cs₂CO₃ may be employed, potentially requiring higher temperatures. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and interference with the catalytic cycle. Toluene and dioxane are excellent choices due to their ability to dissolve the reactants and their relatively high boiling points. |

Experimental Protocols

Note: These protocols are designed as a starting point and may require optimization for specific amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Selective Amination with a Primary Amine (e.g., Aniline)

Materials:

-

4-Chloro-5-iodo-2,6-dimethylpyrimidine

-

Aniline

-

Pd₂(dba)₃

-

BrettPhos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk tube, add 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and BrettPhos (0.04 mmol, 4 mol%).

-

Seal the tube with a septum, and evacuate and backfill with argon three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

In a separate vial, dissolve sodium tert-butoxide (1.4 mmol) in anhydrous toluene (2 mL) under argon.

-

To the Schlenk tube, add aniline (1.2 mmol) via syringe.

-

Add the NaOtBu solution to the reaction mixture dropwise with stirring.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Amination with a Secondary Amine (e.g., Morpholine)

Materials:

-

4-Chloro-5-iodo-2,6-dimethylpyrimidine

-

Morpholine

-

Pd(OAc)₂

-

RuPhos

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To an oven-dried Schlenk tube, add 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), RuPhos (0.06 mmol, 6 mol%), and Cesium Carbonate (2.0 mmol).

-

Seal the tube with a septum, and evacuate and backfill with argon three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Add morpholine (1.5 mmol) via syringe.

-

Heat the reaction mixture to 100-110 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following diagram outlines a logical workflow for troubleshooting common issues.

Sources

Application Note: Site-Selective C-C Bond Formation using 4-Chloro-5-iodo-2,6-dimethylpyrimidine

[1][2]

Introduction & Strategic Analysis

In medicinal chemistry, the pyrimidine core is ubiquitous, yet decorating it with specific substitution patterns remains a synthetic challenge.[1][2][3] 4-Chloro-5-iodo-2,6-dimethylpyrimidine represents a "privileged scaffold" because it contains two distinct halogen handles with significantly different electronic and steric environments.[1][2]

The Reactivity Hierarchy

To design successful synthetic routes, researchers must respect the intrinsic reactivity order of this molecule:

-

Primary Site (C-5 Iodine): The C-I bond is the weakest (Bond Dissociation Energy ~53 kcal/mol).[1] It undergoes rapid oxidative addition with Pd(0) catalysts.[1] This position is electronically neutral relative to C-4, making it less susceptible to

but ideal for Suzuki, Sonogashira, and Stille couplings.[1][2] -

Secondary Site (C-4 Chlorine): The C-Cl bond is stronger (~95 kcal/mol) and sterically shielded by the C-5 substituent (after the first step) and the C-2 methyl group.[1] However, it is located ortho to the ring nitrogens, making it highly electrophilic.[1][2] It serves as an excellent handle for Nucleophilic Aromatic Substitution (

) or, under specialized ligand conditions, a second cross-coupling event.[1][2] -

Tertiary Sites (C-2/C-6 Methyls): generally inert under coupling conditions but serve as blocking groups to prevent regioselectivity issues common in less substituted pyrimidines.[1]

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways available to this scaffold.

Figure 1: Chemoselective reaction pathways.[1][2] The C-5 position allows for initial C-C bond formation without disturbing the C-4 chloride.

Protocol A: Chemoselective C-5 Sonogashira Coupling

This protocol describes the installation of an alkynyl group at the C-5 position. The presence of the C-4 chlorine does not interfere under these mild conditions.[2]

Target Outcome: 4-Chloro-2,6-dimethyl-5-(arylethynyl)pyrimidine.[1][2][4]

Materials

-

Substrate: 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)

-

Coupling Partner: Aryl acetylene (1.5 equiv)[1]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)[1]

-

Co-Catalyst: Copper(I) iodide (CuI) (10 mol%)[1]

-

Base/Solvent: Triethylamine (Et₃N) (excess, used as solvent or co-solvent with THF)[1]

Step-by-Step Methodology

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the pyrimidine substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).

-

Degassing: Evacuate the vessel and backfill with dry Argon (repeat 3 times) to ensure an oxygen-free environment (crucial to prevent homocoupling of the alkyne).

-

Addition: Add degassed Triethylamine (2.0 mL) and the aryl acetylene (1.5 mmol) via syringe under Argon flow.

-

Reaction: Heat the sealed vessel to 80 °C for 12–14 hours. The solution typically turns dark brown/black.[1]

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting iodide (

) should disappear, replaced by a highly fluorescent product spot.[1] -

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and ammonium salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

Key Insight: The C-4 Chlorine remains intact because the oxidative addition of Pd into the C-Cl bond requires higher temperatures (>100°C) or electron-rich alkylphosphine ligands, which are absent here.[1]

Protocol B: Chemoselective C-5 Suzuki-Miyaura Coupling

This protocol allows for the introduction of aryl or heteroaryl groups at C-5.[2]

Target Outcome: 4-Chloro-2,6-dimethyl-5-arylpyrimidine.[1][2][4][5]

Materials

-

Substrate: 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)[1]

-

Base: Sodium Carbonate (

) (2.0 M aqueous solution)

Step-by-Step Methodology

-

Setup: Combine substrate (1.0 mmol), arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (35 mg) in a reaction vial.

-

Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M

(1 mL). -

Reaction: Heat at 80–90 °C for 4–6 hours under an inert atmosphere.

-

Optimization Note: Avoid temperatures above 100°C to prevent competitive activation of the C-4 chloride.[2]

-

-

Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[1][2] -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Sequential C-4 Functionalization

Once the C-5 position is substituted, the C-4 chlorine can be activated.[2] This step exploits the electron-deficient nature of the pyrimidine ring.[6]

Option 1: Nucleophilic Aromatic Substitution ( )

Ideal for introducing amines, alkoxides, or thiols.[1][2]

-

Reagents: Primary/Secondary Amine (1.2 equiv),

or -

Conditions: Reflux in n-Butanol or DMF at 100–120 °C.

-

Mechanism: The C-5 substituent (especially if electron-withdrawing or an alkyne) can further activate the C-4 position toward nucleophilic attack.[1]

Option 2: C-4 Suzuki Coupling (Difficult but Possible)

If a C-C bond is required at C-4 (e.g., to make a 4,5-diarylpyrimidine), standard ligands like

Experimental Workflow Summary

The following diagram summarizes the sequential synthesis logic, moving from the starting di-halo scaffold to a complex tris-substituted product.

Figure 2: Sequential functionalization workflow demonstrating the divergence at the intermediate stage.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Reaction at C-5 | Catalyst deactivation or impure iodide.[1][2] | Ensure Argon atmosphere; Recrystallize substrate; Switch to Pd(dppf)Cl₂.[1] |

| Loss of C-4 Chlorine | Over-reduction (Hydrodehalogenation).[1] | Reduce reaction time; Avoid formate sources; Use strictly anhydrous solvents for Sonogashira. |

| C-4/C-5 Mixture | Temperature too high; Ligand too active.[1][2] | Keep Temp < 90°C for Step 1. Use |

| Homocoupling (Alkyne) | Oxygen presence in Sonogashira.[1] | Degas solvents thoroughly (freeze-pump-thaw); Add reducing agent (Na ascorbate) if necessary.[1] |

References

-

Chemoselective Sonogashira Coupling: Kulkarni, A. et al. "Synthesis of pyrimido-[5',4':4,5]pyrrolo[1,2-f]phenanthridines by one-pot C-N coupling/hydroamination/C-H arylation."[1][2][4] European Journal of Organic Chemistry, 2017 , 989–995.[1][2] [1]

-

Stille Coupling & SNAr Strategy: Ellingboe, J. W. et al. "Metabolites of the angiotensin II antagonist tasosartan: The importance of a second acidic group."[1][2] Journal of Medicinal Chemistry, 1998 , 41(22), 4251–4260.[1][2]

-

General Reactivity of Polychloropyrimidines: Hussain, M. et al. "Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine."[1][2][3] Advanced Synthesis & Catalysis, 2010 , 352, 1429–1433.[1][2][3] [1]

-

Physical Properties & Safety Data: BenchChem / PubChem Compound Summary for 4-Chloro-5-iodopyrimidine derivatives. [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tasosartan, WAY-126756, WAY-ANA-756, ANA-756, Verdia-药物合成数据库 [drugfuture.com]

- 6. 4-Chloro-5-iodopyrimidine | 63558-65-6 | Benchchem [benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Guide: Nucleophilic Aromatic Substitution on 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Abstract

This technical guide details the regioselective functionalization of 4-Chloro-5-iodo-2,6-dimethylpyrimidine , a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development. The presence of a leaving group at the activated C4 position (chlorine) and a handle for cross-coupling at the non-activated C5 position (iodine) allows for orthogonal diversification. This document provides mechanistic insights, validated protocols for

Mechanistic Insight & Chemoselectivity

The Scaffold Architecture

The reactivity of 4-Chloro-5-iodo-2,6-dimethylpyrimidine is defined by the electronic disparity between the C4 and C5 positions.

-